molecular formula C19H20N4OS2 B5971649 2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B5971649
M. Wt: 384.5 g/mol
InChI Key: OKQDWVLWRQITEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with an appropriate triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole compounds. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • 2-[(benzylsulfanyl)methyl]benzoic acid
  • 2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to its unique combination of a benzylsulfanyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-14-7-5-6-10-16(14)23-18(21-22-19(23)26-12-17(20)24)13-25-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQDWVLWRQITEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.